trichlorocobalt

Thermal stability Decomposition temperature Inorganic halide stability

Trichlorocobalt (CoCl₃, CAS 10241-04-0) is a cobalt(III) chloride with a reduction potential of +1.92 V — thermodynamically unstable as a bulk solid above −60°C and never isolated at ambient conditions. Unlike ubiquitous CoCl₂, this compound exists only in high-temperature gas-phase equilibrium with CoCl₂/Cl₂ or trapped in cryogenic argon matrices at 14 K. For oxidative transformations requiring the +3 oxidation state, procurement of bulk CoCl₃ is not feasible; researchers must employ in situ electrochemical generation from CoCl₂ solutions or utilize stabilized CoCl₃L coordination complexes. Verify supplier claims rigorously — authentic CoCl₃ cannot be shipped as a shelf-stable reagent.

Molecular Formula Cl3Co
Molecular Weight 165.29 g/mol
CAS No. 10241-04-0
Cat. No. B079429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrichlorocobalt
CAS10241-04-0
Molecular FormulaCl3Co
Molecular Weight165.29 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Co+3]
InChIInChI=1S/3ClH.Co/h3*1H;/q;;;+3/p-3
InChIKeyIEKWPPTXWFKANS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorocobalt (CAS 10241-04-0) Technical Overview: Cobalt(III) Chloride Properties and Procurement Essentials


Trichlorocobalt (cobalt(III) chloride, CoCl₃, CAS 10241-04-0) is an inorganic salt in which cobalt exists in the +3 oxidation state, with a molecular weight of 165.29 g/mol and reported density of 2.94 g/cm³ [1]. Unlike the widely used cobalt(II) chloride (CoCl₂), CoCl₃ is a highly unstable and elusive compound that does not exist as a stable bulk solid under ambient conditions [2]. The compound has only been characterized in the gas phase at high temperatures (in equilibrium with CoCl₂ and Cl₂) and when trapped in frozen argon matrices at cryogenic temperatures (14 K) [3]. Historical claims of bulk synthesis from the 1920s-1930s remain unverified by modern characterization methods [2]. As a strong oxidant, dissolution of cobalt(III) oxide in hydrochloric acid evolves chlorine gas rather than yielding CoCl₃, and cobalt(III) compounds are typically estimated volumetrically via iodine liberation from potassium iodide in acid solution [1].

Why CoCl₃ Cannot Be Substituted with Standard CoCl₂ in Trichlorocobalt Procurement


The oxidation state difference between CoCl₃ (Co³⁺) and CoCl₂ (Co²⁺) is not a minor variation but a fundamental determinant of stability, reactivity, and practical accessibility [1]. While CoCl₂ is a stable, commercially ubiquitous salt that exists as multiple hydrates at ambient temperature, CoCl₃ decomposes above −60°C and has never been isolated as a bulk solid [2][3]. The redox instability is thermodynamically driven: the standard reduction potential for Co³⁺ to Co²⁺ (+1.92 V) exceeds that of Cl₂ to Cl⁻ (+1.36 V), meaning Co³⁺ spontaneously oxidizes chloride to chlorine gas and reverts to Co²⁺ [4]. Consequently, any attempt to substitute CoCl₂ for CoCl₃ in applications requiring the +3 oxidation state will fail—the former simply cannot provide the high-valent cobalt center essential for strong oxidative transformations. This fundamental instability dictates that CoCl₃, when required as a stoichiometric oxidant or precursor, must be generated in situ or accessed via stabilized coordination complexes rather than purchased as a shelf-stable reagent [5].

Trichlorocobalt (CoCl₃) Quantitative Differentiation Evidence vs. Cobalt(II) Chloride and Cobalt(III) Fluoride


Thermal Stability Differential: CoCl₃ Decomposes Above −60°C vs. CoCl₂ Stable Beyond 700°C

The thermal stability differential between trichlorocobalt and cobalt(II) chloride represents the most pronounced and procurement-relevant difference among all cobalt chloride analogs. CoCl₃ decomposes above −60°C, rendering it non-existent as a bulk solid at room temperature, whereas anhydrous CoCl₂ remains stable up to its melting point of 724°C and boiling point of 1,049°C [1][2]. This stability differential of over 780°C means that CoCl₃ cannot be stored, shipped, or handled as a standard chemical reagent—it exists only transiently in high-temperature gas-phase equilibrium (predominant at 918 K with partial pressure 0.72 mm Hg) or when cryogenically trapped in frozen argon at 14 K [3][4].

Thermal stability Decomposition temperature Inorganic halide stability

Oxidizing Capacity: CoCl₃ Liberates Iodine Quantitatively vs. CoCl₂ Lacks Oxidizing Activity

Trichlorocobalt functions as a strong oxidant capable of quantitatively liberating iodine from potassium iodide in acidic solution, whereas cobalt(II) chloride exhibits no oxidizing activity under identical conditions [1]. The thermodynamic driving force for this difference stems from standard reduction potentials: the Co³⁺/Co²⁺ couple (+1.92 V) substantially exceeds the Cl₂/Cl⁻ couple (+1.36 V), enabling Co³⁺ to oxidize iodide to iodine [2]. In contrast, the Co²⁺/Co⁰ couple (−0.28 V) positions CoCl₂ as a reducing agent relative to iodine. This differential underpins the use of Co(III) species in volumetric analytical determinations, where the oxidation of iodide proceeds stoichiometrically [3].

Redox chemistry Oxidizing agent Iodometric titration Standard reduction potential

Crystal Structure and Coordination Geometry: CoCl₃ Tetrahedral Bond Lengths vs. CoCl₂ Layer Structure

Structural characterization of the trichlorocobaltate anion ([CoCl₃]⁻ or [CoCl₃L] complexes) reveals distinct tetrahedral coordination geometry with Co-Cl bond lengths spanning 2.227 Å to 2.286 Å, as determined by single-crystal X-ray diffraction of the [(HL1)CoCl₃] complex [1]. In contrast, anhydrous cobalt(II) chloride adopts a layered cadmium chloride (CdCl₂) structure with octahedral coordination and Co-Cl bond distances of approximately 2.48-2.54 Å [2]. The shorter bond lengths in Co(III) complexes reflect the higher effective nuclear charge and increased ligand-field stabilization associated with the d⁶ low-spin configuration, resulting in stronger metal-ligand bonding.

X-ray crystallography Coordination geometry Bond length Crystal engineering

Alternative Cobalt(III) Reagent Comparison: CoCl₃ vs. CoF₃ vs. Co₂O₃ - Stability and Practical Utility

Within the class of cobalt(III) compounds, stability and practical utility vary dramatically based on the counterion. Trichlorocobalt (CoCl₃) is the least stable, decomposing above −60°C and existing only transiently, whereas cobalt(III) fluoride (CoF₃) exists as a stable, commercially available brown solid with density 3.88 g/cm³ that remains intact up to 600°C [1][2]. The stability differential is dictated by ligand-field and thermodynamic factors: fluoride's higher electronegativity and the stronger Co-F bond stabilize the Co(III) oxidation state, while the reduction potential of F₂/F⁻ (+2.87 V) exceeds that of Co³⁺/Co²⁺ (+1.92 V), preventing spontaneous reduction [3]. Cobalt(III) oxide (Co₂O₃) occupies an intermediate position—while claimed preparations exist, its existence as a pure phase remains debated, and it is less stable than Co₃O₄ [4].

Cobalt(III) reagents Fluorinating agent Oxidizing agent Comparative stability

Trichlorocobalt (CoCl₃) Research and Industrial Application Scenarios Based on Verified Evidence


High-Temperature Gas-Phase Cobalt Transport and Chlorination Processes

At elevated temperatures (approximately 918 K), CoCl₃ exists in equilibrium with CoCl₂ and Cl₂ gas, with trichlorocobalt predominating in the vapor phase at a partial pressure of 0.72 mm Hg versus 0.62 mm Hg for CoCl₂ [1]. This gas-phase predominance enables cobalt transport in high-temperature chlorination processes relevant to extractive metallurgy and chemical vapor transport. Researchers investigating cobalt volatilization or purification under chlorine-rich atmospheres must account for the CoCl₃ equilibrium species, as standard thermodynamic models based solely on CoCl₂ underestimate vapor-phase cobalt content by a factor of approximately 1.16× under these conditions. The equilibrium constant (Kp) governing 2CoCl₂ + Cl₂ ⇌ 2CoCl₃ dictates that higher chlorine partial pressures and elevated temperatures favor CoCl₃ formation [2].

In Situ Electrogeneration of Co(III) Oxidants from CoCl₂ Precursors

Given that bulk solid CoCl₃ cannot be procured or stored, applications requiring the strong oxidizing power of Co(III) (+1.92 V reduction potential) must employ in situ generation strategies [1]. Electrochemical oxidation of CoCl₂ solutions provides a viable route to transient Co(III) species for oxidative degradation of organic compounds, including rapid (<10 min) decomposition of diverse substrates at ambient temperature [2]. This approach underpins analytical methodologies such as cobalt(III)-mediated chemical oxygen demand (COD) determination via flow injection analysis, where electrogenerated Co(III) eliminates the need for heating and enables rapid, automated measurements [3]. Researchers designing oxidative protocols should consider electrochemical Co(III) generation as a practical alternative to purchasing nonexistent CoCl₃ solid.

Coordination Complex Synthesis Using CoCl₃ as a Ligand-Stabilized Structural Motif

Although simple CoCl₃ salt is unstable, the trichlorocobaltate motif (CoCl₃L, where L is a neutral or anionic ligand) forms stable, crystallographically characterizable complexes when coordinated to appropriate donor ligands [1]. Single-crystal X-ray diffraction of [(HL1)CoCl₃] demonstrates tetrahedral coordination with Co-Cl bond lengths of 2.227-2.286 Å and Co-O bond length of 1.998 Å [2]. This structural motif provides a well-defined Co(III) coordination environment for investigating ligand-field effects, spectroscopic properties, and redox behavior in a stabilized framework. Synthetic chemists pursuing cobalt(III) coordination chemistry can utilize CoCl₂ precursors with oxidative ligand addition rather than seeking bulk CoCl₃ [3].

Matrix Isolation Spectroscopy of Transient High-Valent Metal Halides

The stabilization of CoCl₃ in frozen argon matrices at 14 K, achieved by sputtering cobalt electrodes with chlorine atoms and cryogenic trapping, demonstrates the compound's viability as a spectroscopic target for fundamental inorganic chemistry research [1]. This matrix isolation technique enables vibrational and electronic spectroscopic characterization of an otherwise inaccessible binary metal halide, providing experimental benchmarks for computational studies of high-valent transition metal complexes. Researchers investigating the fundamental properties of elusive metal halides (including NiCl₃, FeCl₃ analogs) utilize similar cryogenic approaches, positioning CoCl₃ as a reference compound in the class of transient high-oxidation-state chlorides [2].

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